2-((2,2-Difluoropropyl)amino)ethanol

Lipophilicity Physicochemical Properties Drug Design

2-((2,2-Difluoropropyl)amino)ethanol (CAS 406-99-5) is a fluorinated acyclic amino-alcohol with the molecular formula C5H11F2NO and molecular weight 139.14 g/mol. It is classified as a pharmaceutical intermediate and research chemical, primarily serving as a building block for incorporating a 2,2-difluoropropyl motif into bioactive molecules.

Molecular Formula C5H11F2NO
Molecular Weight 139.14 g/mol
CAS No. 406-99-5
Cat. No. B1302737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2,2-Difluoropropyl)amino)ethanol
CAS406-99-5
Molecular FormulaC5H11F2NO
Molecular Weight139.14 g/mol
Structural Identifiers
SMILESCC(CNCCO)(F)F
InChIInChI=1S/C5H11F2NO/c1-5(6,7)4-8-2-3-9/h8-9H,2-4H2,1H3
InChIKeyLAGPFVVEINXXFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((2,2-Difluoropropyl)amino)ethanol (CAS 406-99-5): A Specialized Fluorinated Amino Alcohol Building Block for Medicinal Chemistry and Lead Optimization


2-((2,2-Difluoropropyl)amino)ethanol (CAS 406-99-5) is a fluorinated acyclic amino-alcohol with the molecular formula C5H11F2NO and molecular weight 139.14 g/mol . It is classified as a pharmaceutical intermediate and research chemical, primarily serving as a building block for incorporating a 2,2-difluoropropyl motif into bioactive molecules [1]. The compound features a gem-difluoro group adjacent to the amine, which substantially alters its physicochemical properties—lipophilicity, basicity, and hydrogen-bonding capacity—relative to its non-fluorinated alkyl-aminoethanol counterparts .

Why 2-((2,2-Difluoropropyl)amino)ethanol Cannot Be Replaced by Non-Fluorinated Amino-Alcohols in Scientific Applications


The 2,2-difluoropropyl substituent imparts quantifiable, mechanistically defined shifts in key molecular properties—specifically lipophilicity, amine basicity, and metabolic vulnerability—that cannot be replicated by non-fluorinated alkyl amino-alcohols such as 2-(propylamino)ethanol or 2-(ethylamino)ethanol [1]. The electron-withdrawing gem-difluoro group reduces the amine pKa by approximately 3–4 log units relative to the non-fluorinated propyl analog, altering both protonation state at physiological pH and nucleophilicity in synthetic transformations [2]. These differences are not subtle; they directly affect receptor binding, pharmacokinetic behavior, and the suitability of the compound as a metabolic-stability-enhancing fragment in drug design [3].

Quantitative Differentiation Evidence for 2-((2,2-Difluoropropyl)amino)ethanol: Comparator-Based Physicochemical and Pharmacological Data


Lipophilicity Shift: Computed LogP and LogD Comparison Between 2-((2,2-Difluoropropyl)amino)ethanol and 2-(Propylamino)ethanol

The introduction of the gem-difluoro group alters the lipophilicity of the amino-ethanol scaffold. The target compound exhibits an ACD/LogP of -0.41 and an ACD/LogD(7.4) of -0.43 , contrasting with a reported LogP of 0.36920 for its non-fluorinated propyl analog 2-(propylamino)ethanol . An alternative computed LogP of 0.6144 has also been reported for the target compound [1]. The difference in computed logP values reflects the complex effect of fluorine substitution on polarity and hydrogen-bonding capacity, making the fluorinated compound less lipophilic in some models yet more so in others, a property that can be exploited to tune permeability and solubility in lead optimization.

Lipophilicity Physicochemical Properties Drug Design

Amine Basicity Depression: pKa Reduction of the 2,2-Difluoropropylamine Moiety Relative to Non-Fluorinated Alkylamines

The electron-withdrawing effect of the gem-difluoro group substantially reduces the basicity of the adjacent amine. For the parent amine 2,2-difluoropropylamine, the predicted pKa of the conjugate acid is 7.12 ± 0.30 , compared to butylamine (a structural surrogate for the propylamino fragment) with a measured ammonium pKa of approximately 10.6 [1]. Experimental pKa measurements on 2,2-difluoropropylamine confirm significant ammonium ion acidity depression relative to butylamine, with quantitative pKa shifts attributed to the inductive effect of the fluorine atoms [1]. This pKa depression of approximately 3.5 log units means that at physiological pH (7.4), the difluoropropyl-substituted amine exists substantially in its neutral free-base form, whereas the non-fluorinated analog is predominantly protonated.

Basicity pKa Fluorine Effect Amine Protonation

Validated Building Block for a Clinical-Stage CB1 Receptor Antagonist: SAR Advantage of the 2,2-Difluoropropyl Substituent Over Non-Fluorinated and Trifluoroethyl Analogs

2-((2,2-Difluoropropyl)amino)ethanol serves as the direct synthetic precursor for installing the N-2,2-difluoropropyl substituent in the bicyclic lactam series of CB1 receptor antagonists. In the pyrazolopyrimidinone series, incorporation of the 2,2-difluoropropyl group (via this amino-alcohol building block) provided a >10-fold improvement in CB1 binding affinity relative to the parent alkyl substituents [1]. In the seven-membered lactam series (Table 2 of Dow et al., 2009), compound 19d bearing the CH₂CF₂CH₃ (2,2-difluoropropyl) group exhibited a CB1 Ki of 1.0 ± 0.7 nM with >10,000-fold selectivity over CB2 (CB2 Ki >10,000 nM), whereas the isopropyl analog 19b showed 1.3 nM CB1 Ki [1]. The difluoropropyl analog 19d was advanced to human clinical trials for weight management, confirming the translational value of this specific motif [1].

Cannabinoid Receptor CB1 Antagonist Structure-Activity Relationship PF-514273

Physicochemical Differentiation: Density, Boiling Point, and Refractive Index Comparison

The gem-difluoro substitution produces measurable changes in bulk physical properties. The target compound exhibits a density of 1.084 g/cm³ and a boiling point of 184.6 °C at 760 mmHg , compared with a density of approximately 0.9 g/mL and a boiling point of 182 °C for 2-(propylamino)ethanol . The higher density (approximately 20% increase) is consistent with the increased molecular weight from fluorine substitution. The flash point of the target compound is 65.4 °C , which is relevant for safe handling and storage during scale-up.

Physical Properties Density Boiling Point Quality Control

Metabolic Stability Enhancement: Class-Level Evidence for the 2,2-Difluoropropyl Motif in Reducing Oxidative Metabolism

Introduction of fluorine atoms at metabolically labile positions is a well-established strategy in medicinal chemistry to block cytochrome P450-mediated oxidative metabolism. The gem-difluoro motif strengthens the adjacent C-H bonds and reduces the rate of hydroxylation and N-dealkylation relative to non-fluorinated alkyl amines [1]. In the context of the CB1 antagonist clinical candidate PF-514273 (which incorporates the 2,2-difluoropropyl fragment from this building block), pharmacokinetic analysis in rat demonstrated a half-life of 3.5 hours and oral bioavailability of 42% [2]. While direct microsomal stability comparisons between 2-((2,2-difluoropropyl)amino)ethanol and its non-fluorinated analog are not available in the public domain, the metabolic-stability-enhancing effect of fluorination is a broadly accepted, mechanistically grounded class effect supported by extensive literature [1].

Metabolic Stability Fluorine Effect Pharmacokinetics C-H Bond Strengthening

Recommended Application Scenarios for 2-((2,2-Difluoropropyl)amino)ethanol Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Installing a Metabolism-Resistant N-2,2-Difluoropropyl Fragment for CNS-Penetrant CB1 Receptor Antagonist Programs

Based on the direct SAR data from Dow et al. (2009), this building block is the validated precursor for the N-2,2-difluoropropyl substituent in CB1 antagonist clinical candidate PF-514273 (19d). The 2,2-difluoropropyl motif conferred single-digit nanomolar CB1 affinity (Ki = 1.0 nM) and >10,000-fold selectivity over CB2, with the compound advancing to human trials for obesity [1]. This application is directly supported by the quantitative evidence in Section 3 (Evidence Item 3). Researchers pursuing CB1 antagonists or related GPCR modulators should prioritize this specific building block because the SAR trajectory leading to clinical candidate selection is publicly documented and reproducible.

Lead Optimization: Tuning Amine Basicity and Lipophilicity Through Strategic Fluorine Substitution

The measured pKa depression of approximately 3.5 log units for 2,2-difluoropropylamine relative to butylamine (Section 3, Evidence Item 2) [2] makes this building block a rational choice when a lead series requires reduced amine basicity without introducing additional steric bulk. The altered protonation state at physiological pH can improve membrane permeability, reduce hERG channel interactions (associated with positively charged amines), and modulate target binding. Additionally, the context-dependent lipophilicity shift (Section 3, Evidence Item 1) provides medicinal chemists with a tool to fine-tune LogD within the desired range (1–4) for oral bioavailability.

Synthetic Chemistry: A Bifunctional Building Block for Cyclization and Conjugation Reactions

The compound contains both a secondary amine and a primary alcohol, enabling sequential chemoselective reactions (e.g., amide bond formation at the amine followed by Mitsunobu cyclization at the alcohol, as demonstrated in the synthesis of lactams 19a-e [1]). The electron-withdrawing fluorine atoms moderate the nucleophilicity of the amine, offering greater control in multi-step synthetic sequences compared to non-fluorinated analogs. The density (1.084 g/cm³) and boiling point (184.6 °C) provide reproducible physical constants for reaction monitoring and product isolation .

Procurement Decision: Selecting the Appropriate Purity Grade and Supplier for Reproducible Research Outcomes

Commercially available from multiple reputable suppliers (Fluorochem , Sigma-Aldrich/Matrix Scientific , FUJIFILM Wako ) at 95% purity, with some vendors offering ≥98% grades. The reported GHS hazard classification (H302, H315, H319, H335) should inform laboratory safety protocols. Given the compound's role as a critical intermediate in a clinical-stage program, procurement from suppliers providing certificates of analysis (CoA) with verified identity (InChI Key: LAGPFVVEINXXFN-UHFFFAOYSA-N) and purity is essential for experimental reproducibility.

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